Ethyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate
Description
Ethyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate (CAS 837407-87-1) is a heterocyclic compound with the molecular formula C₉H₁₀N₂O₂S₂. Its structure features a fused thieno[2,3-d][1,3]thiazole core, substituted with an amino group at position 2, a methyl group at position 6, and an ethyl ester at position 5 (Figure 1). This compound is synthesized via the Gewald reaction, a well-established method for preparing 2-aminothiophene derivatives, followed by cyclization with chlorformamidine hydrochloride . Its crystal structure and intermolecular interactions (e.g., hydrogen bonding) have been analyzed using tools like the SHELX software suite, ensuring precise structural validation .
Properties
IUPAC Name |
ethyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S2/c1-3-13-8(12)6-4(2)5-7(14-6)11-9(10)15-5/h3H2,1-2H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIUQFYBZXKIOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(S2)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate typically involves the cyclization of intermediates such as α-bromo-α-formylacetate hemiacetal with thioureas . Another method includes the condensation of rhodanamine with ethyl acetoacetate in a melt at 100-120°C . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their respective reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and carboxylate groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for estrogen receptors and adenosine receptor antagonists . Additionally, it may inhibit bacterial enzymes involved in peptidoglycan synthesis, leading to bacterial cell death . The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Key Observations :
- Heterocycle Core: The thieno[2,3-d][1,3]thiazole system in the target compound differs from pyrimidine or imidazole-fused analogs, influencing electronic delocalization and dipole moments.
- Synthesis : All compounds utilize cyclization strategies, but the choice of starting materials (e.g., Gewald intermediates vs. imidazole precursors) dictates regioselectivity and yield .
Physicochemical and Crystallographic Properties
While direct data on melting points or solubility are absent in the evidence, inferences can be drawn from structural features:
- Hydrogen Bonding: The amino and ester groups in the target compound facilitate N–H···O and C–H···S interactions, promoting stable crystal packing .
- Ring Puckering: The thienothiazole core may adopt distinct puckering conformations compared to pyrimidine or imidazole systems, affecting molecular packing and solubility .
Biological Activity
Ethyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate (CAS Number: 41940-53-8) is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and potential applications in medicine and industry.
- Molecular Formula : C9H10N2O2S2
- Molecular Weight : 242.32 g/mol
- Structure : The compound features a thieno[2,3-d][1,3]thiazole core with an ethyl amino and carboxylate functional group, contributing to its reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves cyclization reactions starting from α-bromoacetates and thioureas. This method allows for the introduction of various substituents that can enhance biological activity.
Antimicrobial Activity
In vitro studies have shown that this compound exhibits notable antimicrobial properties. It has been evaluated against a range of pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Strong antibacterial | |
| Bacillus subtilis | Strong antibacterial | |
| Candida albicans | Moderate antifungal | |
| Mycobacterium tuberculosis | Active against strains |
The compound demonstrated bactericidal activity comparable to standard antibiotics such as ampicillin and gentamicin sulfate.
Anticancer Activity
This compound has also been assessed for anticancer properties. In a National Cancer Institute (NCI) screening involving 60 tumor cell lines, it showed broad-spectrum activity against various cancer types:
| Cancer Type | Activity Level | Reference |
|---|---|---|
| Breast cancer | Significant inhibition | |
| Lung cancer | Moderate inhibition | |
| Colon cancer | Moderate inhibition |
These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Binding : It has been identified as a ligand for estrogen receptors and adenosine receptors, influencing various signaling pathways related to cell growth and survival .
Case Studies
- Antimicrobial Efficacy Study : A study conducted by Bhuniya et al. (2015) highlighted the effectiveness of thiazole derivatives in inhibiting Leishmania species. This compound was part of a broader screening that identified promising candidates for antileishmanial therapies .
- Anticancer Screening : A comprehensive evaluation by the NCI revealed that the compound exhibited significant cytotoxicity against multiple cancer cell lines. The study emphasized the need for further investigation into its structure-activity relationships to optimize efficacy .
Q & A
Q. Key Considerations :
- Optimize reaction stoichiometry and temperature to avoid side products.
- Use inert atmospheres (N₂) to prevent oxidation of sulfur-containing intermediates.
Basic: How is this compound characterized structurally and spectroscopically?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Infrared Spectroscopy (IR) : Stretching vibrations for C=O (~1700 cm⁻¹), C=N (~1600 cm⁻¹), and NH₂ (~3300 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 254 for C₁₀H₁₀N₂O₂S₂) and fragmentation patterns confirm the structure .
Validation : Cross-reference with X-ray crystallography (if crystals are obtainable) using SHELXL for refinement .
Advanced: How can crystallographic data inconsistencies be resolved for this compound?
Methodological Answer:
- Data Collection : Use high-resolution synchrotron X-ray sources to minimize errors in intensity measurements.
- Refinement Strategies :
- Twinning Analysis : For twinned crystals, use SHELXD to deconvolute overlapping reflections .
Example : A 0.8 Å resolution structure revealed a puckered thienothiazole ring with Cremer-Pople parameters (Q = 0.42 Å, θ = 18°), consistent with related heterocycles .
Advanced: How do substituent modifications impact biological activity in related compounds?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Experimental Design :
Case Study : Ethyl 2-(4-trifluoromethylphenyl)thiazole-5-carboxylate showed improved IC₅₀ (0.8 µM) compared to the methyl analog (IC₅₀ = 2.3 µM) in kinase inhibition assays .
Advanced: How to analyze hydrogen bonding patterns in its crystal lattice?
Methodological Answer:
- Graph Set Analysis : Use Etter’s formalism to classify hydrogen bonds:
- D : Donor (NH₂ group).
- A : Acceptor (ester carbonyl or thiazole nitrogen).
- Software Tools : Mercury (CSD) for visualizing networks and calculating interaction energies .
Example : In a related structure, N–H···O=C interactions form infinite chains (C(4) motif), while N–H···S contacts create R₂²(8) rings, stabilizing the lattice .
Advanced: How to address low yields in scaled-up synthesis?
Methodological Answer:
- Process Optimization :
- Byproduct Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
